10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly as central nervous system depressants. This specific compound is characterized by its unique structure, which includes multiple aromatic rings and a tetrahydrobenzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with acetophenone derivatives under acidic or basic conditions to form the intermediate chalcone. This intermediate then undergoes cyclization and further functionalization to yield the final product. The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as calcium chloride or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and produces sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
10-acetyl-3-[2-(benzyloxy)phenyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, which may confer distinct pharmacological properties. Its multiple aromatic rings and specific substitutions can result in different binding affinities and activities compared to other benzodiazepines.
Properties
CAS No. |
354539-44-9 |
---|---|
Molecular Formula |
C34H30N2O3 |
Molecular Weight |
514.6g/mol |
IUPAC Name |
5-acetyl-6-phenyl-9-(2-phenylmethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H30N2O3/c1-23(37)36-30-18-10-9-17-28(30)35-29-20-26(21-31(38)33(29)34(36)25-14-6-3-7-15-25)27-16-8-11-19-32(27)39-22-24-12-4-2-5-13-24/h2-19,26,34-35H,20-22H2,1H3 |
InChI Key |
QDEIVCZTHRBAPE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)NC5=CC=CC=C51)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)NC5=CC=CC=C51)C6=CC=CC=C6 |
Origin of Product |
United States |
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